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Introduction
Cyclophilin K (CypK), also known as Peptidyl-prolyl cis-trans isomerase-like 3 (PPIL3) or

Cyclophilin J (CyPJ), is a member of the cyclophilin family of proteins. These proteins possess

peptidyl-prolyl cis-trans isomerase (PPIase) activity, which catalyzes the isomerization of

peptide bonds preceding proline residues. This activity is crucial for the proper folding and

function of various proteins. CypK has been implicated in several cellular processes, including

pre-mRNA splicing and the regulation of cell growth and proliferation, making it a potential

target for therapeutic intervention in diseases such as cancer.[1][2] This document provides a

detailed protocol for the expression and purification of recombinant human CypK from

Escherichia coli, as well as methods for its characterization.

Data Presentation
Table 1: Representative Purification Yield and Purity of
Recombinant Human Cyclophilin A (CypA) from E. coli
Note: Specific quantitative data for CypK purification is limited. The following data for

recombinant human Cyclophilin A (CypA), a structurally similar protein, is provided as a

representative example to illustrate typical yields and purity levels that can be expected from a

multi-step purification process.
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Purification
Step

Total Protein
(mg)

CypA/CypK
(mg)

Purity (%) Yield (%)

Crude Cell

Lysate
1500 60 4 100

Ni-NTA Affinity

Chromatography
50 45 90 75

Size Exclusion

Chromatography
35 33 >95 55

Data is illustrative and based on typical yields for similar small globular proteins expressed in E.

coli.[3]

Experimental Protocols
Expression of Recombinant His-tagged CypK in E. coli
This protocol describes the expression of N-terminally His-tagged human CypK in an E. coli

expression system.

Materials:

pET-based expression vector containing the human CypK gene with an N-terminal 6xHis-tag

E. coli BL21(DE3) competent cells

Luria-Bertani (LB) broth and agar plates

Ampicillin (or other appropriate antibiotic for plasmid selection)

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Protocol:

Transform the CypK expression plasmid into E. coli BL21(DE3) competent cells and plate on

LB agar containing the appropriate antibiotic. Incubate overnight at 37°C.
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Inoculate a single colony into 50 mL of LB broth with antibiotic and grow overnight at 37°C

with shaking (220 rpm).

The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C with

shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

Continue to incubate the culture at a reduced temperature, for example, 18-25°C, for 16-20

hours with shaking. This lower temperature often improves the solubility of the recombinant

protein.

Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the

supernatant. The cell pellet can be stored at -80°C until further use.

Purification of Recombinant His-tagged CypK
This protocol outlines a two-step purification process involving immobilized metal affinity

chromatography (IMAC) followed by size-exclusion chromatography (SEC).

2.1. Immobilized Metal Affinity Chromatography (IMAC)

Materials:

Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1

mg/mL lysozyme

Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole

Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole

Ni-NTA agarose resin

Protocol:

Resuspend the cell pellet in ice-cold Lysis Buffer (approximately 5 mL per gram of wet cell

paste).
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Lyse the cells by sonication on ice. Perform several cycles of 30 seconds on, 30 seconds off,

until the solution is no longer viscous.

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

Equilibrate the Ni-NTA resin with Lysis Buffer.

Load the clarified supernatant onto the equilibrated Ni-NTA column.

Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically

bound proteins.

Elute the His-tagged CypK protein with 5-10 column volumes of Elution Buffer. Collect

fractions of 1-2 mL.

Analyze the collected fractions by SDS-PAGE to identify those containing the purified CypK
protein. Pool the fractions with the highest purity.

2.2. Size Exclusion Chromatography (SEC)

Materials:

SEC Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl

Gel filtration column (e.g., Superdex 75 or similar)

Protocol:

Concentrate the pooled fractions from the IMAC step to a volume of 1-2 mL using a

centrifugal filter device.

Equilibrate the size exclusion column with SEC Buffer.

Load the concentrated protein sample onto the column.

Elute the protein with SEC Buffer at a constant flow rate. Collect fractions.

Analyze the fractions by SDS-PAGE to identify those containing pure CypK.
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Pool the pure fractions, determine the protein concentration (e.g., by measuring absorbance

at 280 nm), and store at -80°C.

Peptidyl-Prolyl cis-trans Isomerase (PPIase) Activity
Assay
This assay measures the ability of CypK to catalyze the cis-trans isomerization of a model

peptide substrate. The chymotrypsin-coupled assay is a standard method.

Materials:

Assay Buffer: 50 mM HEPES (pH 8.0), 100 mM NaCl

Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)

α-Chymotrypsin

Purified recombinant CypK

Cyclosporin A (CsA) as an inhibitor

Protocol:

Prepare a stock solution of the Suc-AAPF-pNA substrate in a suitable solvent (e.g.,

trifluoroethanol with LiCl).

In a cuvette, mix the Assay Buffer and the purified CypK enzyme to the desired final

concentration.

Initiate the reaction by adding the substrate to the cuvette. The final concentration of the

substrate should be in the range of its Km value.

Immediately add α-chymotrypsin to the mixture. Chymotrypsin cleaves the trans-isomer of

the substrate, releasing p-nitroaniline, which can be monitored spectrophotometrically at 390

nm.

Record the increase in absorbance at 390 nm over time. The initial rate of the reaction is

proportional to the PPIase activity of CypK.
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To determine the inhibitory effect of CsA, pre-incubate the enzyme with varying

concentrations of CsA before adding the substrate. The IC50 value can be calculated from

the dose-response curve.[3]

Visualizations
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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